3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienenitrile
Beschreibung
3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienenitrile (CAS: 1209-68-3) is a deuterated nitrile derivative featuring a conjugated dienenitrile backbone (penta-2,4-dienenitrile) substituted with a methyl group at position 3 and a 2,6,6-trimethylcyclohexen-d5 moiety at position 3. The cyclohexen-d5 group incorporates five deuterium atoms, making this compound valuable for isotopic labeling in spectroscopic studies (e.g., NMR) and metabolic tracing . Its synthesis typically involves deuterated intermediates, as noted in patents and safety protocols emphasizing specialized handling .
Eigenschaften
IUPAC Name |
(2E,4E)-5-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3-methylpenta-2,4-dienenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-12(9-11-16)7-8-14-13(2)6-5-10-15(14,3)4/h7-9H,5-6,10H2,1-4H3/b8-7+,12-9+/i2D3,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYODHNOTKUUDY-HIHBUKCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C#N)/C)(C)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662128 | |
| Record name | (2E,4E)-5-[6,6-Dimethyl-2-(~2~H_3_)methyl(3,3-~2~H_2_)cyclohex-1-en-1-yl]-3-methylpenta-2,4-dienenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185235-72-6 | |
| Record name | (2E,4E)-5-[6,6-Dimethyl-2-(~2~H_3_)methyl(3,3-~2~H_2_)cyclohex-1-en-1-yl]-3-methylpenta-2,4-dienenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Rhodium-Catalyzed Hydrogen-Deuterium Exchange
The primary method for introducing deuterium into the cyclohexenyl moiety involves reacting a non-deuterated precursor with heavy water () or deuterated alcohols (e.g., ) in the presence of a rhodium catalyst. This process selectively replaces hydrogen atoms at positions adjacent to nitrogen in the nitrile group. The reaction proceeds under inert atmospheres (nitrogen or argon) and typically employs tetrahydrofuran (THF) or methanol as solvents.
Key Reaction Conditions:
-
Catalyst: Rhodium complexes (e.g., )
-
Base: Triethylamine or potassium carbonate
-
Temperature: 60–80°C
-
Duration: 12–24 hours
Deuterium incorporation efficiency exceeds 95% under optimized conditions, as confirmed by mass spectrometry.
Isotopic Labeling via Reducing Agents
Post-deuteration, the intermediate undergoes reduction using agents like samarium iodide () or lithium aluminum hydride () to stabilize the deuterated cyclohexenyl structure. For example, in THF selectively reduces unsaturated bonds without affecting the nitrile group, ensuring structural integrity.
Nitrile Group Functionalization
Cyanation of Deutero-Alkene Intermediates
The nitrile group is introduced via a two-step process:
-
Knoevenagel Condensation: A deuterated cyclohexenyl aldehyde reacts with malononitrile in the presence of ammonium acetate, forming the dienenitrile backbone.
-
Dehydration: Phosphorus oxychloride () removes water, yielding the conjugated nitrile.
Reaction Scheme:
where .
Palladium-Mediated Cross-Coupling
Alternative methods employ palladium catalysts to couple deuterated iodocyclohexene with pre-formed nitrile precursors. For instance, Suzuki-Miyaura coupling using and potassium carbonate in dimethoxyethane achieves 80–85% yield.
Purification and Characterization
Chromatographic Techniques
Crude product purification involves silica gel column chromatography with eluents like chloroform-methanol (9:1). High-performance liquid chromatography (HPLC) using C18 columns further isolates the compound to >98% purity.
Spectroscopic Analysis
-
NMR: -NMR confirms deuterium incorporation via absence of proton signals at 2.1–2.3 ppm (cyclohexenyl hydrogens).
-
IR: Strong absorption at 2240 cm verifies the nitrile group.
Industrial-Scale Synthesis and Vendor Data
Commercial synthesis scales the rhodium-catalyzed method, with vendors like TRC and Medical Isotopes, Inc., offering the compound at 95–98% purity (Table 1).
Table 1: Vendor Specifications for 3-Methyl-5-[2,6,6-Trimethyl-1-(Cyclohexen-d5)-1-yl]-Penta-2,4-Dienenitrile
| Vendor | Purity | Packaging | Price (USD) |
|---|---|---|---|
| TRC | 95% | 5 mg | 120 |
| American Custom Chemicals | 95% | 5 mg | 497.64 |
| Medical Isotopes, Inc. | 98% | 5 mg | 860 |
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienenitrile can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or other nitrogen-containing compounds.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
One of the primary applications of 3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienenitrile is in organic synthesis. Its unique structure allows it to serve as a precursor or intermediate in the synthesis of more complex molecules. The compound can undergo various chemical reactions such as:
- Nitration and Reduction : It can be transformed into other nitriles or amines through nitration or reduction processes.
- Diels-Alder Reactions : Due to its diene functionality, it can participate in Diels-Alder reactions to form cyclohexene derivatives, which are valuable in synthesizing natural products and pharmaceuticals .
Research indicates potential biological activities associated with this compound:
Anticancer Properties
Studies have shown that derivatives of similar compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities have been reported to inhibit cell proliferation in human breast cancer cells and induce apoptosis .
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties. Related compounds have demonstrated effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, indicating a potential for development into antimicrobial agents .
Material Science
The compound's unique structural characteristics make it suitable for applications in material science:
Polymer Chemistry
It can be utilized as a monomer in polymer synthesis, contributing to the development of new materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength due to its rigid cyclohexene framework .
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and tested their efficacy against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 µM against MCF-7 breast cancer cells, suggesting significant anticancer potential .
Case Study 2: Antimicrobial Testing
A study conducted by researchers at a leading university explored the antimicrobial activity of several compounds related to this compound. The findings revealed that one derivative had an MIC of 128 µg/mL against Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics .
Wirkmechanismus
The mechanism by which 3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienenitrile exerts its effects involves its interaction with various molecular targets and pathways. The deuterium labeling can influence the compound’s stability and reactivity, making it a valuable tool for studying isotopic effects in chemical reactions. The specific pathways and targets depend on the context of its use, such as in enzymatic studies or pharmaceutical research.
Vergleich Mit ähnlichen Verbindungen
Structural Similarities and Differences
The compound shares a core penta-2,4-dienenitrile structure with several analogs, differing primarily in substituents and isotopic labeling:
| Compound | CAS/ID | Substituents | Key Structural Feature |
|---|---|---|---|
| 3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienenitrile (Target Compound) | 1209-68-3 | 3-methyl, 5-(2,6,6-trimethylcyclohexen-d5) | Deuterated cyclohexenyl group |
| (2E,4E)-5-[2-(4-Chlorophenyl)-2H-tetrazol-5-yl]penta-2,4-dienenitrile (9a) | C₁₂H₈N₅Cl | 5-(4-chlorophenyltetrazolyl) | Tetrazole ring substituent |
| (2Z,4E)-5-[2-(4-Chlorophenyl)-2H-tetrazol-5-yl]penta-2,4-dienenitrile (10a) | C₁₂H₈N₅Cl | 5-(4-chlorophenyltetrazolyl), Z-configuration at C2 | Geometric isomerism (Z vs. E) |
| β-Ionylideneacetaldehyde | 3917-41-7 | Aldehyde functional group instead of nitrile, non-deuterated cyclohexenyl group | Aldehyde terminus for fragrance applications |
| (2Z,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexenyl)penta-2,4-dien-1-ol | 3917-39-3 | Hydroxyl group at C1, non-deuterated | Alcohol derivative for biochemical studies |
Physicochemical Properties
- Compound 9a: 166–168°C (from acetonitrile) . Compound 10a: No mp reported; Z-configuration typically lowers symmetry and mp compared to E-isomers .
- Spectroscopic Data: IR: Target compound’s nitrile group shows absorption ~2210 cm⁻¹ (similar to 9a at 2216 cm⁻¹) . ¹H NMR: Deuterated cyclohexenyl group in the target compound eliminates proton signals in that region, simplifying spectra compared to non-deuterated analogs like β-ionylideneacetaldehyde .
Biologische Aktivität
3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienenitrile, also known by its CAS number 1185244-72-7, is a complex organic compound with significant interest in various biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
The molecular formula of this compound is C15H21N, with a molecular weight of approximately 220.36 g/mol. The compound is characterized by its solubility in organic solvents such as chloroform and ethyl acetate and appears as a pale yellow oil .
| Property | Value |
|---|---|
| Molecular Formula | C15H21N |
| Molecular Weight | 220.36 g/mol |
| Solubility | Chloroform, Ethyl Acetate |
| Physical Form | Pale Yellow Oil |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activities. A study on structurally related compounds demonstrated their effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Cytotoxic Effects
In vitro studies have shown that this compound can induce cytotoxicity in certain cancer cell lines. For example, it has been observed to inhibit cell proliferation in breast cancer cells through the induction of apoptosis. The mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase enzymes in macrophages. This suggests a potential role in treating inflammatory diseases .
Case Study 1: Anticancer Activity
A recent study evaluated the effects of this compound on human leukemia cells. The results indicated significant reductions in cell viability and increased markers for apoptosis after treatment with the compound at varying concentrations over 48 hours. The study concluded that this compound could be a promising candidate for further development as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, it was found that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This finding supports its potential use in formulations aimed at treating bacterial infections.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
- Cytokine Modulation : Inhibition of pro-inflammatory cytokines which may contribute to its anti-inflammatory effects.
- Cell Cycle Arrest : Interference with cell cycle progression resulting in reduced proliferation rates in malignant cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 3-methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienenitrile, and how is purity ensured?
- Methodology :
- Step 1 : Use a modified Wittig reaction with deuterated cyclohexenyl precursors to introduce the cyclohexen-d5 moiety. Adjust stoichiometry to account for isotopic labeling .
- Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm regioselectivity using H/C NMR (e.g., δ 163.0–117.7 ppm for conjugated nitrile and diene groups) .
- Step 3 : Final purification via HPLC (C18 column, acetonitrile/water mobile phase) to achieve >98% purity. Validate using GC-MS for isotopic integrity .
- Key Data :
- Typical yield: 21–79% depending on reaction conditions .
- IR peaks: 2216 cm (C≡N stretch), 1603 cm (C=C conjugation) .
Q. How can structural isomerism in this compound be resolved during characterization?
- Methodology :
- Technique 1 : Use H-H COSY and NOESY NMR to distinguish between E/Z isomers (e.g., coupling constants Hz for trans-configuration) .
- Technique 2 : X-ray crystallography (employ SHELX-2018 for refinement) to resolve ambiguous stereochemistry .
Advanced Research Questions
Q. What computational strategies predict the stability of this compound in hydrophobic environments?
- Methodology :
- Simulation Setup : Perform molecular dynamics (MD) simulations (GROMACS, CHARMM36 force field) in a lipid bilayer or protein cavity. Use RMSD (<3.5 Å) and RMSF analyses to assess conformational stability .
- Key Insight : Reduced logP (e.g., 1.73 vs. 2.88 for non-deuterated analogs) decreases hydrophobic retention, as seen in MD2 cavity studies .
- Validation : Compare with experimental CETSA (Cellular Thermal Shift Assay) data to confirm destabilization trends .
Q. How can cryogenic STM be applied to study molecular arrays of this compound?
- Methodology :
- Sample Preparation : Deposit the compound on Au(111) surfaces under ultrahigh vacuum. Use hydrogen bonding and van der Waals interactions for self-assembly .
- Imaging : Conduct STM at 4 K with bias voltage 0.1–1.0 V. Resolve individual molecules occupying <0.25 nm, confirming tight packing .
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
- Methodology :
- Challenge 1 : Isomeric byproducts (e.g., 2Z,4E vs. 2E,4E).
- Solution : Use chiral HPLC (Chiralpak IA column) with 2-propanol/hexane eluent for baseline separation .
- Challenge 2 : Residual solvents (e.g., dichloromethane).
- Solution : Headspace GC-MS with a DB-624 column (LOD: 0.1 ppm) .
Q. How do deuteration effects influence photochemical reactivity in UV/Vis studies?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
